molecular formula C19H22N4O3S B3748551 1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone

1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone

Cat. No.: B3748551
M. Wt: 386.5 g/mol
InChI Key: DVMKQMBXMIPYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is a complex organic compound that features a pyrrolidinone ring, a piperazine moiety, and a pyridyl group

Chemical Reactions Analysis

1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrolidinone moieties allow the compound to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

1-(4-{[4-(2-pyridyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone can be compared to other compounds with similar structures, such as:

Overall, this compound stands out due to its unique combination of functional groups, which contribute to its diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

1-[4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c24-19-5-3-11-23(19)16-6-8-17(9-7-16)27(25,26)22-14-12-21(13-15-22)18-4-1-2-10-20-18/h1-2,4,6-10H,3,5,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMKQMBXMIPYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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